3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-8-12-15(18-6-5-17-12)24-11-3-7-20(9-11)14(23)10-21-13(22)2-1-4-19-21/h1-2,4-6,11H,3,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOILLICIWLOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" typically involves multi-step reactions that include nucleophilic substitution, cyclization, and oxidation processes. Specific conditions often require controlled temperature and pH, and the use of catalysts to enhance reaction rates.
Industrial Production Methods: Industrial preparation may utilize automated continuous flow reactors to maintain stringent control over reaction conditions. Methods focus on scaling up the reactions while ensuring consistency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions such as:
Oxidation: Transforming specific functional groups within the compound to higher oxidation states.
Reduction: Reducing functional groups like nitriles to amines.
Substitution: Particularly nucleophilic and electrophilic substitutions, given the presence of pyridine and pyrazine rings.
Common Reagents and Conditions: Typical reagents include reducing agents like lithium aluminum hydride (LiAlH4), oxidizing agents such as potassium permanganate (KMnO4), and various catalysts for substitution reactions.
Major Products: Depending on the reaction, products can include amines, alcohols, or halogenated derivatives that retain the core structure of the original compound.
Scientific Research Applications
"3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" finds applications in:
Chemistry: As a precursor for more complex molecules or as a catalyst in certain reactions.
Biology: Used in the study of enzyme interactions and as a potential bioactive agent.
Medicine: Investigated for its therapeutic potential in targeting specific pathways in diseases.
Industry: Employed in the development of new materials due to its unique chemical properties.
Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors. The pathways involved depend on the particular application, ranging from inhibition of specific enzymes to modulation of signaling pathways in biological systems.
Comparison with Similar Compounds
Pyridazine Derivatives with Pyrrolidine Linkages
Key Differences :
Pyrimidine-Thiazolo Carbonitrile Derivatives
Key Differences :
Pyridazinone-Triazole Hybrids
Key Differences :
- The hydrazide and piperazine groups in the analog enhance hydrogen-bonding capacity, whereas the target compound’s pyrazine-carbonitrile core prioritizes electron-withdrawing properties.
Bicyclic Pyridine/Pyrazine Derivatives
Key Differences :
- The bicyclic analog’s rigid bicyclo[1.1.1]pentane and pyrazole groups confer high metabolic stability but increase molecular weight.
- The target compound’s simpler pyrazine-pyrrolidine scaffold offers synthetic accessibility and tunability .
Biological Activity
The compound 3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridazine ring : A six-membered aromatic ring with two nitrogen atoms.
- Pyrrolidine moiety : A five-membered ring contributing to the compound's cyclic structure.
- Pyrazine group : Enhancing the compound's heterocyclic characteristics.
- Carbonitrile functional group : Imparts unique reactivity and potential biological interactions.
Molecular Weight
Approximately 257.29 g/mol.
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Anti-inflammatory Activity : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, derivatives of pyridazinones have shown significant COX-2 selectivity and analgesic efficacy in preclinical models .
- Analgesic Effects : Compounds with similar structures have demonstrated pain-relieving properties, making them candidates for further development in pain management therapies .
The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. The presence of the carbonitrile and heterocyclic rings enhances its binding affinity to target sites.
Study 1: Anti-inflammatory Efficacy
A study evaluated a series of pyridazinone derivatives for their anti-inflammatory properties. Among these, compounds with structural similarities to our target compound exhibited significant inhibition of edema in animal models, outperforming traditional NSAIDs like diclofenac .
| Compound Name | COX-2 Selectivity Index | Analgesic Efficacy (%) | Anti-inflammatory Activity (%) |
|---|---|---|---|
| 6-benzyl-2-methylpyridazin-3(2H)-one | 96 | 47 | 65 |
| 6-benzoyl-2-propylpyridazin-3(2H)-one | 99 | 46 | 60 |
| 6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-one | 98 | 45 | 62 |
Study 2: Analgesic Properties
Another investigation focused on the analgesic properties of pyridazine derivatives, where compounds structurally related to our target demonstrated substantial pain relief in models of inflammatory pain .
Q & A
What is the structural classification of 3-((1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how does this influence its reactivity?
The compound is a heterocyclic molecule featuring a pyrazine ring substituted with a nitrile group and an ether-linked pyrrolidine derivative. The pyrrolidine moiety is further functionalized with a 6-oxopyridazine acetyl group. This multi-ring system enhances its potential for π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes or receptors . The nitrile group confers electrophilicity, enabling nucleophilic additions or cyclization reactions, while the pyridazinone ring may participate in tautomerism, affecting binding affinities .
What are the key challenges in synthesizing this compound, and how are they methodologically addressed?
Synthesis involves multi-step reactions, including:
- Step 1 : Coupling the pyrrolidine scaffold with a pyridazinone acetyl group via nucleophilic acyl substitution.
- Step 2 : Etherification of the pyrrolidine oxygen with the pyrazine-carbonitrile moiety.
Challenges include low yields due to steric hindrance at the pyrrolidin-3-yloxy position and side reactions at the nitrile group. Optimizing reaction conditions (e.g., using anhydrous solvents, controlled temperatures, and catalysts like DMAP) improves efficiency. Purification often requires reverse-phase HPLC or column chromatography to isolate the product from regioisomers .
Which analytical techniques are most reliable for confirming the compound’s structure and purity?
- NMR Spectroscopy : and NMR resolve the pyrazine and pyrrolidine protons, with distinct shifts for the nitrile (δ ~110-120 ppm in ) and pyridazinone carbonyl (δ ~165-170 ppm) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]) and fragments, confirming the acetyl-pyrrolidine and pyrazine linkages .
- HPLC : Purity >95% is typically achieved using C18 columns with acetonitrile/water gradients, monitoring UV absorption at 254 nm .
How can researchers assess the compound’s stability under physiological conditions?
Stability studies involve:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at intervals (0–48 h) for HPLC analysis.
- Metabolic stability : Use liver microsomes to identify cytochrome P450-mediated oxidation sites, particularly on the pyrrolidine or pyridazinone rings . Degradation products (e.g., hydrolyzed nitriles or acetyl cleavage) are characterized via LC-MS .
What computational strategies are used to predict its biological targets and mechanism of action?
- Molecular Docking : Software like AutoDock Vina models interactions with kinases or GPCRs, leveraging the pyrazine-carbonitrile’s affinity for ATP-binding pockets. The pyrrolidine’s flexibility allows conformational adjustments for binding .
- MD Simulations : Assess binding stability (50–100 ns trajectories) by monitoring RMSD and hydrogen-bond persistence with residues like Asp86 in kinase targets .
Advanced Research Questions
How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism in the pyridazinone ring be resolved?
Pyridazinone tautomerism (keto-enol forms) causes variable NMR shifts for the NH and carbonyl protons. To resolve:
- Use - HMBC to correlate NH protons with adjacent carbons.
- Conduct variable-temperature NMR (e.g., 25–60°C) to observe coalescence of tautomeric peaks, confirming dynamic equilibrium .
What strategies optimize the yield of the critical etherification step in large-scale synthesis?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with less viscous alternatives (THF) to enhance nucleophilicity of the pyrazine oxygen.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate the SN2 etherification .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
How does the compound’s stereochemistry at the pyrrolidin-3-yloxy position influence its bioactivity?
The pyrrolidine’s 3D conformation affects binding to chiral targets. To study:
- Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test in vitro.
- Use circular dichroism (CD) to correlate absolute configuration with activity. For example, (R)-isomers may show higher affinity for serotonin receptors due to complementary hydrogen bonding .
What are the primary degradation pathways of this compound in environmental matrices, and how are they characterized?
Under UV light or aqueous conditions, degradation occurs via:
- Nitrile hydrolysis : Forms the corresponding amide or carboxylic acid.
- Pyridazinone ring cleavage : Detected via LC-MS/MS with characteristic fragments (m/z 93 for pyridazine) .
- Use OECD 301F biodegradation tests to quantify half-lives in soil/water systems .
How can researchers mitigate solubility issues in in vivo studies without structural modification?
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance aqueous solubility.
- Nanoemulsions : Encapsulate the compound in lipid nanoparticles (size <200 nm) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
